3-amino-6-chloro-2-hydroxybenzenesulfonamide
Overview
Description
3-amino-6-chloro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H7ClN2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-chloro-2-hydroxybenzenesulfonamide typically involves the sulfonation of 3-Amino-6-chloro-2-hydroxybenzene. The process can be summarized as follows:
Sulfonation: 3-Amino-6-chloro-2-hydroxybenzene is treated with sulfuric acid to introduce the sulfonamide group.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-amino-6-chloro-2-hydroxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-amino-6-chloro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit carbonic anhydrase enzymes, leading to a reduction in tumor growth or microbial activity. The compound’s functional groups allow it to bind to active sites on target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-chloro-6-methylphenol: Similar structure but with a methyl group instead of a hydroxy group.
4-Amino-6-chloro-2-hydroxybenzenesulfonamide: Similar structure but with the amino group in a different position.
Uniqueness
3-amino-6-chloro-2-hydroxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3-amino-6-chloro-2-hydroxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c7-3-1-2-4(8)5(10)6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALHUJCTSBPMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463744 | |
Record name | 3-amino-6-chloro-2-hydroxy-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276702-20-6 | |
Record name | 3-amino-6-chloro-2-hydroxy-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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